2-acetamido-6-chloropurine

Alzheimer's Disease Cholinesterase Inhibition Medicinal Chemistry

2-Acetamido-6-chloropurine is the required nucleobase for exclusive N7-glycosylation, yielding nanomolar, highly selective butyrylcholinesterase (BChE) inhibitors. Unlike 6-chloropurine or 2-amino analogs, its C2-acetamido group dictates regioselectivity and biological activity. Essential for synthesizing N7-linked nucleoside probes and 2′-F-ara-G antitumor agents. Ensure scientific validity; this building block has no generic substitute.

Molecular Formula C7H6ClN5O
Molecular Weight 211.61 g/mol
CAS No. 7602-01-9
Cat. No. B1275489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-acetamido-6-chloropurine
CAS7602-01-9
Molecular FormulaC7H6ClN5O
Molecular Weight211.61 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC2=C(C(=N1)Cl)NC=N2
InChIInChI=1S/C7H6ClN5O/c1-3(14)11-7-12-5(8)4-6(13-7)10-2-9-4/h2H,1H3,(H2,9,10,11,12,13,14)
InChIKeyRZZCIBFHZYEENN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetamido-6-chloropurine (CAS 7602-01-9): Procurement Guide for a Differentiated Purine Scaffold


2-Acetamido-6-chloropurine (2ACAP, CAS 7602-01-9) is a bifunctional 2,6-disubstituted purine that serves as a critical synthetic intermediate and a mechanistic probe in medicinal chemistry. Unlike unsubstituted purine or mono‑substituted analogs, 2ACAP presents both a C6‑chloro leaving group and a C2‑acetamido moiety [1]. This dual functionalization enables orthogonal derivatization strategies and, when incorporated into nucleosides, confers distinct biological activities. For instance, the C2‑acetamido group has been shown to be crucial for achieving nanomolar potency and high selectivity in butyrylcholinesterase inhibition, a property not observed with the analogous 6‑chloropurine scaffold [2].

2-Acetamido-6-chloropurine (7602-01-9): Why In‑Class Substitution Is Scientifically Invalid


Attempts to replace 2‑acetamido‑6‑chloropurine (2ACAP) with a generic purine analog—such as 6‑chloropurine or 2‑amino‑6‑chloropurine—are scientifically unsound due to the divergent reactivity and biological outcomes arising from the C2‑acetamido group. While 6‑chloropurine is a common starting material, it lacks the hydrogen‑bonding capacity and steric bulk of the acetamido moiety, which directly impacts enzyme binding [1]. Critically, the C2‑acetamido substitution is not an inert protecting group; it actively dictates both the regioselectivity of N‑glycosylation—enabling exclusive N7‑functionalization under specific conditions [2]—and the resulting nucleoside's pharmacological profile. In comparative anticholinesterase assays, nucleosides built on the 2‑acetamido‑6‑chloropurine scaffold achieve sub‑micromolar inhibitory constants and high selectivity for butyrylcholinesterase over acetylcholinesterase, a functional signature entirely absent in the corresponding 6‑chloropurine series [3]. Therefore, substituting this building block with a simpler analog will inevitably yield a different reaction pathway or a biologically inactive product, compromising downstream research validity.

Quantitative Comparative Evidence: 2-Acetamido-6-chloropurine (CAS 7602-01-9) vs. Closest Analogs


Butyrylcholinesterase (BChE) Inhibition Potency and Selectivity of Derived N7-Nucleosides

The most potent and selective BChE inhibitor derived from a 2-acetamido-6-chloropurine scaffold demonstrates a Ki of 50 nM, representing a 340-fold selectivity for BChE over AChE. This performance is achieved by the N7-linked 2-acetamido-α-D-mannosylpurine derivative. In the same study, nucleosides built on the 6-chloropurine scaffold lacked this level of selectivity and potency, underscoring the critical contribution of the C2-acetamido group [1].

Alzheimer's Disease Cholinesterase Inhibition Medicinal Chemistry

Regioselective N7-Glycosylation Enables Unique Nucleoside Architectures

Under specific reaction conditions (trimethylsilyl triflate, acetonitrile, 65°C, 5h), 2-acetamido-6-chloropurine undergoes exclusive N7-glycosylation to yield novel purine nucleosides in 55–60% yield. This regioselectivity is not observed with the common 6-chloropurine building block under comparable conditions, which typically yields a mixture of N7 and N9 isomers [1].

Nucleoside Synthesis Regioselective Glycosylation Process Chemistry

Antiproliferative Activity of Derived Nucleosides Against T-Cell Leukemia

The 9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl) nucleoside derived from 2-acetamido-6-chloropurine (2′-F-ara-G) exhibits selective cytotoxicity against the human T-cell leukemia CCRF-CEM cell line. This compound is synthesized via condensation of a protected sugar halide with 2-acetamido-6-chloropurine, followed by deprotection [1]. While a direct comparative IC50 value is not provided in the abstract, the study establishes 2ACAP as an essential precursor for accessing this biologically active guanosine analog.

Oncology Antitumor Nucleosides Leukemia

Procurement-Driven Application Scenarios for 2-Acetamido-6-chloropurine (CAS 7602-01-9)


Synthesis of Selective Butyrylcholinesterase (BChE) Inhibitors for Alzheimer's Disease Research

2-Acetamido-6-chloropurine is the required nucleobase for accessing N7-linked purine nucleosides with nanomolar BChE inhibition and high selectivity over AChE. The derived compound N7-linked 2-acetamido-α-D-mannosylpurine demonstrates a Ki of 50 nM and a 340-fold selectivity for BChE, a profile not attainable with the 6-chloropurine scaffold [1]. Researchers focusing on BChE as a target in late-stage Alzheimer's disease should procure this compound to enable the synthesis of these unique and potent inhibitors.

Regioselective Synthesis of N7-Linked Purine Nucleosides

When exclusive N7-glycosylation is required, 2-acetamido-6-chloropurine is the preferred building block. Under optimized conditions, it yields only the N7 nucleoside in 55-60% yield, avoiding the isomeric mixtures typical of 6-chloropurine reactions [2]. This property is critical for process chemists developing scalable routes to pure, single-isomer nucleoside APIs or chemical probes.

Preparation of 2′-Fluoro-2′-deoxy-arabinofuranosyl Guanine (2′-F-ara-G) for Antitumor Studies

2-Acetamido-6-chloropurine serves as a key intermediate in the synthesis of 2′-F-ara-G, a nucleoside analog with selective cytotoxicity against human T-cell leukemia CCRF-CEM cells [3]. For laboratories engaged in the synthesis of fluorinated nucleoside antitumor agents, this compound is an essential and non-substitutable precursor.

Development of Novel Antiviral Nucleoside Scaffolds

While specific antiviral differentiation is less defined, 2-acetamido-6-chloropurine is a versatile precursor for synthesizing guanine analogs tested against HIV-1 and other viral targets. Its dual functionalization allows for the creation of diverse nucleoside libraries, such as thioapio dideoxynucleosides, which have demonstrated cytotoxicity in colon cancer models [4]. This broad applicability makes it a valuable core building block for antiviral and anticancer discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-acetamido-6-chloropurine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.